(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole ring, and various substituents such as ethyl, fluoro, and propoxy groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
The synthesis of (5Z)-3-Ethyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. The synthetic route often starts with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole ring and other substituents. Common reagents used in the synthesis include thiosemicarbazide, ethyl bromoacetate, and various aryl aldehydes. The reaction conditions usually involve refluxing in solvents such as ethanol or acetonitrile, with catalysts like piperidine or triethylamine to facilitate the reactions.
Chemical Reactions Analysis
(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol or the reduction of the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and propoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-Ethyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of key enzymes in metabolic pathways or interaction with cellular receptors that regulate various physiological processes.
Comparison with Similar Compounds
(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
- (5Z)-3-Ethyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-Ethyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
Biological Activity
The compound (5Z)-3-Ethyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives are recognized for their wide range of biological activities, including:
- Antidiabetic
- Antioxidant
- Anticancer
- Antimicrobial
- Anti-inflammatory
These activities are largely attributed to the thiazolidinone scaffold's ability to interact with various biological targets, including enzymes and receptors involved in disease processes .
Structure and Synthesis
The structure of this compound consists of a thiazolidinone core with multiple substituents that enhance its biological activity. The presence of the pyrazole moiety and the fluorinated phenyl group suggests potential interactions with biological targets relevant to cancer and inflammation pathways.
Synthesis Methods
Recent advancements in synthetic strategies have facilitated the production of various thiazolidinone derivatives. Techniques such as microwave-assisted synthesis and one-pot reactions have been employed to improve yields and reduce reaction times, making the synthesis of complex derivatives more efficient .
Anticancer Activity
Thiazolidinone derivatives have shown significant anticancer properties. For instance, compounds similar to this compound have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, some derivatives have demonstrated IC50 values in the low micromolar range against different cancer cell lines .
Antidiabetic Properties
Thiazolidinones are also recognized for their antidiabetic effects, particularly through their action as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in regulating glucose metabolism and fat storage. Compounds exhibiting strong PPARγ affinity can be beneficial in managing type 2 diabetes mellitus .
Antimicrobial and Anti-inflammatory Effects
The antimicrobial activity of thiazolidinone derivatives has been documented against a range of pathogens, including bacteria and fungi. Additionally, anti-inflammatory properties have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluating a series of thiazolidinone derivatives found that specific modifications at the 2 and 5 positions significantly enhanced anticancer activity against breast cancer cell lines. The most active derivative showed an IC50 value of 0.45 µM, indicating potent cytotoxic effects compared to standard chemotherapeutics .
Case Study 2: Antidiabetic Activity
In another investigation, a derivative similar to this compound demonstrated significant reduction in blood glucose levels in diabetic rat models, showcasing its potential as a therapeutic agent for diabetes management .
Properties
CAS No. |
623936-18-5 |
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Molecular Formula |
C24H22FN3O2S2 |
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22FN3O2S2/c1-3-12-30-20-11-10-16(13-19(20)25)22-17(14-21-23(29)27(4-2)24(31)32-21)15-28(26-22)18-8-6-5-7-9-18/h5-11,13-15H,3-4,12H2,1-2H3/b21-14- |
InChI Key |
WVAUKVGMADRJQX-STZFKDTASA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC)C4=CC=CC=C4)F |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC)C4=CC=CC=C4)F |
Origin of Product |
United States |
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